molecular formula C100H134N8O2Si3 B155126 Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine CAS No. 133063-13-5

Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine

Cat. No. B155126
M. Wt: 1564.4 g/mol
InChI Key: CTZCIINFSBLHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine is a chemical compound that belongs to the class of phthalocyanine dyes. It is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of biomedical imaging.

Mechanism Of Action

Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine works by binding to specific biological molecules and emitting fluorescence when excited by a light source. The mechanism of action depends on the specific application of the compound. In optical imaging, the compound is used as a contrast agent that emits fluorescence when excited by light. In biosensors, the compound is used to bind to specific biological molecules and produce a signal that can be detected and quantified.

Biochemical And Physiological Effects

Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine has been shown to have low toxicity and good biocompatibility. It does not cause any significant biochemical or physiological effects when used in low concentrations. However, at high concentrations, it may cause cytotoxicity and affect cellular functions.

Advantages And Limitations For Lab Experiments

Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine has several advantages for lab experiments. It is highly fluorescent, which makes it a useful contrast agent for optical imaging techniques. It is also stable and can be stored for long periods without degradation. However, it has some limitations, such as its high cost and complex synthesis method. It also requires specialized equipment and expertise to use effectively.

Future Directions

There are several future directions for the use of Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine in scientific research. One potential application is in the development of biosensors for the detection of various diseases. Another potential application is in the development of new imaging techniques for the detection of cancer and other diseases. Additionally, the compound may have potential applications in drug delivery and photodynamic therapy.
Conclusion:
Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of biomedical imaging. It is a highly fluorescent compound that can be used for the detection of various biological molecules and has several advantages for lab experiments. However, it also has some limitations, such as its high cost and complex synthesis method. There are several future directions for the use of this compound in scientific research, and further studies are needed to fully understand its potential applications.

Synthesis Methods

Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires a high level of expertise in organic chemistry. The first step involves the synthesis of the intermediate compound, which is then further reacted with other reagents to produce the final product. The purity and yield of the final product depend on the quality of the starting materials and the conditions of the reaction.

Scientific Research Applications

Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine has been extensively studied for its potential applications in scientific research, particularly in the field of biomedical imaging. It is a highly fluorescent compound that can be used for the detection of various biological molecules, such as proteins, nucleic acids, and lipids. It has been used as a contrast agent for optical imaging techniques such as fluorescence microscopy and confocal microscopy. It has also been used in the development of biosensors for the detection of various diseases.

properties

CAS RN

133063-13-5

Product Name

Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine

Molecular Formula

C100H134N8O2Si3

Molecular Weight

1564.4 g/mol

IUPAC Name

bis(2-methylpropyl)-octadecyl-oxidosilane;2,15,28,41,53,54-hexaza-55,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29(54),30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;silicon(4+)

InChI

InChI=1S/C48H24N8.2C26H55OSi.Si/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;2*1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(27,23-25(2)3)24-26(4)5;/h1-24H;2*25-26H,6-24H2,1-5H3;/q-2;2*-1;+4

InChI Key

CTZCIINFSBLHAS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)[O-].CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4]

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)[O-].CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4]

Other CAS RN

133063-13-5

synonyms

is(di-isobutyloctadecylsiloxy)-2,3-naphthalocyanato silicon
bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine
iso-BOSiNc
isoBOSINC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.